molecular formula C11H17ClFN B11824723 (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride

(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B11824723
M. Wt: 217.71 g/mol
InChI Key: URPSAJXBQGFIHY-MERQFXBCSA-N
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Description

(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-methylbutan-1-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as sodium borohydride, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield secondary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various substituents on the fluorophenyl group.

Scientific Research Applications

(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine
  • (1S)-1-(4-chlorophenyl)-3-methylbutan-1-amine
  • (1S)-1-(4-bromophenyl)-3-methylbutan-1-amine

Uniqueness

(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H17ClFN

Molecular Weight

217.71 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1

InChI Key

URPSAJXBQGFIHY-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=C(C=C1)F)N.Cl

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)F)N.Cl

Origin of Product

United States

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